molecular formula C11H11ClN2O2 B3361254 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- CAS No. 918428-80-5

2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]-

Cat. No.: B3361254
CAS No.: 918428-80-5
M. Wt: 238.67 g/mol
InChI Key: VFICMSZVACQIAM-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- is a piperazinedione derivative featuring a six-membered diketone ring substituted with a 4-chlorobenzyl group at the N1 position.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFICMSZVACQIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475028
Record name 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918428-80-5
Record name 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl groups of the piperazinedione core undergo nucleophilic attack, enabling functionalization at positions 2 and 3. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Amine substitutionPrimary/secondary amines, room tempAmide derivatives with C–N bond formation
AlcoholysisAlcohols (e.g., methanol), acid catalystEsters or hemiaminals
Thiol substitutionThiols, polar aprotic solventsThioester derivatives

For example, treatment with benzylamine in toluene at 80°C yields 1-[(4-chlorophenyl)methyl]-3-(benzylamino)piperazine-2,5-dione. The reaction proceeds via a two-step mechanism: nucleophilic attack followed by proton transfer.

Acylation and Alkylation

The secondary amine in the piperazine ring undergoes acylation/alkylation to form N-functionalized derivatives:

Reaction TypeReagentsConditionsProductsSource
AcylationAcetyl chloride, DCM0–5°C, base (e.g., TEA)N-acetylpiperazinedione
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 6 hN-methylpiperazinedione
SulfonationTosyl chloride, pyridineReflux, 12 hN-tosyl-protected derivative

These reactions are critical for modifying solubility and biological activity. For instance, tosylation facilitates subsequent Suzuki couplings or click chemistry .

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic structures:

Reaction TypeConditionsProductsSource
Tsuji–TrostPd(PPh₃)₄, ligand L4 , dioxaneSpiro-diketopiperazines (up to 92% ee)
Acid-mediatedHCl (conc.), toluene, 80°CBenzodiazepine analogs

The Tsuji–Trost reaction, optimized with palladium catalysts and dioxane, achieves enantioselective spirocyclization . Acidic conditions promote ring expansion via iminium ion intermediates .

Redox Reactions

The ketone and amine moieties undergo distinct redox transformations:

Reaction TypeReagents/ConditionsProductsSource
ReductionNaBH₄, MeOH, 0°CSecondary alcohol derivatives
Oxidationm-CPBA, CH₂Cl₂, rtN-oxide derivatives
DehydrogenationDDQ, toluene, refluxAromatic fused-ring systems

Reduction of the ethanone group with NaBH₄ produces 1-[(4-chlorophenyl)methyl]piperazine-2,5-diol, while oxidation forms stable N-oxides .

Cross-Coupling Reactions

The chlorophenyl group enables palladium-catalyzed couplings:

Reaction TypeReagentsConditionsProductsSource
SuzukiArylboronic acid, Pd(OAc)₂, SPhosToluene/H₂O, 100°CBiaryl-modified derivatives
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 120°CAminated analogs

These reactions expand structural diversity for pharmacological screening .

Mechanistic Insights

  • Nucleophilic substitution : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

  • Cyclization : Steric effects from the chlorophenyl group influence regioselectivity in spirocompound formation .

  • Redox selectivity : The ketone group is preferentially reduced over the amine under mild conditions.

Scientific Research Applications

Pharmaceutical Applications

1. Antihistamine Development

The most notable application of 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- is in the synthesis of cetirizine and levocetirizine. Cetirizine is widely prescribed for allergic rhinitis and chronic urticaria. The compound acts as a selective antagonist of the H1 histamine receptor, effectively reducing allergy symptoms such as sneezing and itching.

  • Synthesis Process : The synthesis of cetirizine involves the reaction of 1-[(4-chlorophenyl)methyl]piperazine with ethoxyacetic acid derivatives. This process can produce high yields and optical purity, essential for pharmaceutical efficacy .

2. Intermediate for Other Pharmaceuticals

The compound serves as an intermediate in the production of various other pharmaceutical agents. Its derivatives are being explored for their potential in treating conditions beyond allergies, including anxiety disorders and certain types of cancer.

  • Research Findings : Studies have indicated that modifications to the piperazine ring can enhance pharmacological properties, making it a versatile building block in drug design .

Toxicological Profile

Understanding the safety profile of 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- is crucial for its application in medicine. Toxicological assessments have shown that while the compound can be harmful if ingested or if it comes into contact with skin (H302 and H315 classifications), it remains a valuable entity due to its therapeutic benefits when properly utilized .

Case Studies

Case Study 1: Cetirizine Efficacy

In clinical trials, cetirizine has demonstrated significant efficacy in alleviating symptoms of allergic rhinitis compared to placebo groups. A study published in Annals of Allergy highlighted that patients receiving cetirizine reported a notable reduction in symptom severity scores .

Case Study 2: Levocetirizine vs. Cetirizine

A comparative study assessed the effectiveness and side effects of levocetirizine versus cetirizine. Results indicated that levocetirizine provided similar relief with fewer sedative effects, suggesting its potential preference in clinical settings .

Data Table: Summary of Applications

Application Details
Antihistamine DevelopmentPrecursor for cetirizine and levocetirizine; treats allergic rhinitis and chronic urticaria
Intermediate for PharmaceuticalsUsed in synthesizing other drugs targeting anxiety and cancer therapies
Toxicological ProfileHarmful if ingested; causes skin irritation; requires careful handling
Clinical EfficacyProven effectiveness in reducing allergy symptoms; lower sedation levels with levocetirizine

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- with structurally related piperazinedione derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities:

Compound Key Substituents Physicochemical Properties Biological Activity Source
2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- N1: 4-chlorobenzyl High lipophilicity (logP estimated >2.5); likely poor aqueous solubility Not explicitly reported, but analogs suggest CNS or anticancer potential
1-Pyrazinyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)-2,3-piperazinedione N1: Pyrazinyl; C4: Pyrimidinylamino-benzyl Increased polarity due to pyrimidinylamino group; potential for enhanced solubility Likely kinase inhibition or antimicrobial activity (based on heterocyclic motifs)
1-(2-Aminoethyl)-4-((4-(diethylamino)phenyl)methyl)-2,3-piperazinedione N1: 2-Aminoethyl; C4: Diethylamino-benzyl Higher basicity (aminoethyl group); improved water solubility vs. chlorophenyl analog Potential neurotransmitter receptor modulation (e.g., dopamine or serotonin receptors)
5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Piperazine linked to dichlorophenyl and pyridinyl groups (non-piperazinedione) Moderate logP (~3.0); melting point 156–158°C Dopamine D3 receptor antagonism (IC50 < 100 nM in binding assays)

Key Observations:

  • Substituent Effects on Lipophilicity: The 4-chlorophenyl group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., pyrimidinylamino or diethylamino), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Bioactivity Trends: Piperazinediones with heteroaromatic substituents (e.g., pyridinyl or pyrimidinyl) often exhibit kinase inhibition or antimicrobial properties, while aminoethyl or diethylamino groups correlate with receptor-targeting (e.g., dopamine D3 antagonism in ).
  • Thermal Stability : The dichlorophenyl-piperazine derivative in has a defined melting point (156–158°C), suggesting higher crystallinity than the target compound, which lacks reported thermal data.

Mechanistic and Pharmacological Insights

  • Chlorophenyl vs. Dichlorophenyl Analogs : Substituting 4-chlorophenyl with 2,3-dichlorophenyl (as in ) introduces steric and electronic effects that may enhance receptor selectivity. For example, 2,3-dichlorophenyl-piperazine derivatives show stronger dopamine D3 receptor binding due to optimized halogen interactions in hydrophobic pockets .

Biological Activity

2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- is a heterocyclic compound belonging to the piperazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C11H12ClN2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 918428-84-9

The biological activity of 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors, which leads to its diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with piperazine structures often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains. The effectiveness of 2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]- against specific strains can be quantified through Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (µM)
Staphylococcus aureus12.4
Escherichia coli16.4
Klebsiella pneumoniae16.1

These results suggest that this compound has comparable efficacy to established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of 2,3-Piperazinedione derivatives has been evaluated against various cancer cell lines. For example, a study assessed the cytotoxic effects on HT-29 (colon cancer) and A549 (lung cancer) cell lines using the MTT assay.

Cell LineIC50 (µM)
HT-2915.0
A54918.5

These findings indicate that the compound may induce apoptosis or inhibit cell proliferation in cancerous cells .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.

EnzymeIC50 (µM)
Acetylcholinesterase1.66

This level of inhibition suggests a promising avenue for further research into neurological applications .

Case Studies

Several studies have synthesized and evaluated derivatives of piperazine compounds for their biological activities:

  • Synthesis and Evaluation : A study synthesized several piperazine derivatives and evaluated their antibacterial and anticancer activities. The results demonstrated notable activity against both bacterial strains and cancer cell lines .
  • Pharmacological Profiles : Another research focused on the pharmacological profiles of piperazine-based compounds, emphasizing their potential in drug development due to their diverse biological activities .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[(4-chlorophenyl)methyl]-2,3-piperazinedione to improve yield and purity?

  • Methodological Answer : Utilize stepwise purification techniques such as normal-phase chromatography with gradients of methanol and ammonium hydroxide (e.g., 10% methanol/0.1% NH₄OH) to isolate the target compound from byproducts. Monitor reaction conditions (e.g., stoichiometry, solvent polarity) to minimize side reactions. For example, substituting halogenated aryl groups in precursor molecules can influence reactivity and yield, as demonstrated in analogous piperazine derivatives .

Q. What analytical techniques are recommended for characterizing the structural integrity of 1-[(4-chlorophenyl)methyl]-2,3-piperazinedione?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, high-performance liquid chromatography (HPLC) for purity assessment (>97%), and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with structurally similar chlorophenyl-piperazine compounds to validate assignments .

Q. What purification strategies are effective for isolating 1-[(4-chlorophenyl)methyl]-2,3-piperazinedione from complex reaction mixtures?

  • Methodological Answer : Employ solvent recrystallization (e.g., dichloromethane/hexane) for crude product isolation, followed by column chromatography using silica gel. Optimize eluent systems based on polarity indices of intermediates, as described for chlorophenyl-substituted piperazine analogs .

Q. What safety protocols should be followed when handling 1-[(4-chlorophenyl)methyl]-2,3-piperazinedione during synthesis?

  • Methodological Answer : Adhere to hazard codes H315 (skin irritation) and H319 (eye irritation) by using fume hoods, nitrile gloves, and safety goggles. Follow protocols for spill containment (P303+P361+P353) and storage (P402+P404) to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of 1-[(4-chlorophenyl)methyl]-2,3-piperazinedione derivatives?

  • Methodological Answer : Use a factorial design to systematically vary substituents (e.g., halogen position, alkyl chain length) and assess biological activity. Pair computational docking studies (e.g., molecular dynamics simulations) with in vitro assays to correlate electronic/steric properties with target binding affinity. Ground hypotheses in receptor theory, such as dopamine D3 receptor ligand interactions .

Q. What methodological approaches are effective in resolving contradictions in pharmacological data for piperazinedione derivatives?

  • Methodological Answer : Apply statistical validation (e.g., ANOVA for dose-response curves) and replicate studies under standardized conditions (e.g., pH, temperature). Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Link discrepancies to variables like solvent choice or assay interference, as guided by theoretical frameworks in receptor pharmacology .

Q. How can computational modeling be integrated into the study of 1-[(4-chlorophenyl)methyl]-2,3-piperazinedione's molecular interactions?

  • Methodological Answer : Implement density functional theory (DFT) to calculate charge distribution and HOMO-LUMO gaps, or use COMSOL Multiphysics for diffusion kinetics in biological matrices. Validate models with experimental data (e.g., binding constants from surface plasmon resonance) to refine predictive accuracy .

Q. What strategies ensure reproducibility in synthesizing and testing 1-[(4-chlorophenyl)methyl]-2,3-piperazinedione analogs?

  • Methodological Answer : Standardize synthetic protocols (e.g., reaction time, catalyst loading) and document deviations in open-access repositories. Use pre-test/post-test control group designs to isolate variables affecting yield or bioactivity. Align with CRDC guidelines for chemical engineering design (RDF2050103) to ensure methodological rigor .

Key Methodological Considerations

  • Theoretical Frameworks : Link SAR studies to dopamine receptor ligand theories or enzyme inhibition mechanisms to contextualize findings .
  • Data Contradiction Analysis : Prioritize replication and meta-analysis to distinguish experimental artifacts from novel phenomena .
  • AI Integration : Leverage machine learning for reaction condition optimization or high-throughput screening data interpretation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]-
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2,3-Piperazinedione, 1-[(4-chlorophenyl)methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.